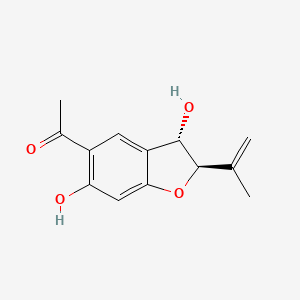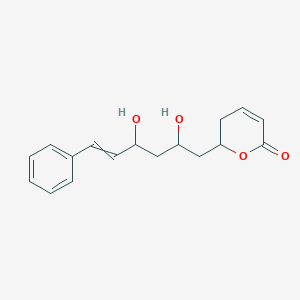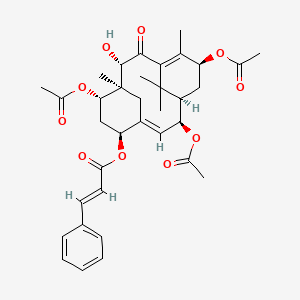![molecular formula C19H27FN4O2 B593013 N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide CAS No. 1863065-90-0](/img/structure/B593013.png)
N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro ADB-PINACA involves the following steps:
Formation of Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable ketone.
Fluorination: The fluoropentyl chain is introduced via a nucleophilic substitution reaction using a fluorinating agent.
Amidation: The carboxamide group is formed by reacting the indazole core with a suitable amine under amidation conditions.
Esterification: The final step involves esterification to form the methyl ester derivative.
Industrial Production Methods: Industrial production of 5-Fluoro ADB-PINACA typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities .
Types of Reactions:
Oxidation: 5-Fluoro ADB-PINACA undergoes oxidative defluorination followed by carboxylation.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are used in the synthesis of the fluoropentyl chain.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, acetonitrile.
Major Products:
Oxidative Defluorination: Results in the formation of carboxylated derivatives.
Ester Hydrolysis: Leads to the formation of the corresponding carboxylic acid.
Scientific Research Applications
5-Fluoro ADB-PINACA has been extensively studied for its interactions with cannabinoid receptors. Its applications include:
Mechanism of Action
5-Fluoro ADB-PINACA exerts its effects by binding to and activating the CB1 and CB2 receptors in the human body. This activation leads to a cascade of intracellular signaling pathways that result in the modulation of neurotransmitter release. The compound mimics the effects of delta-9-tetrahydrocannabinol (THC), the main psychoactive constituent of cannabis .
Comparison with Similar Compounds
ADB-PINACA: Similar structure but lacks the fluorine atom.
5-Fluoro AMB: Another fluorinated synthetic cannabinoid with similar effects.
5F-AB-PINACA: Shares the indazole-3-carboxamide core but differs in the side chain structure.
Uniqueness: 5-Fluoro ADB-PINACA is unique due to its high potency and specific fluorination, which enhances its binding affinity to cannabinoid receptors. This makes it more potent compared to its non-fluorinated analogs .
Properties
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O2/c1-19(2,3)16(17(21)25)22-18(26)15-13-9-5-6-10-14(13)24(23-15)12-8-4-7-11-20/h5-6,9-10,16H,4,7-8,11-12H2,1-3H3,(H2,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYDDJYBRCNNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016736 | |
| Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1863065-90-0 | |
| Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1863065-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-adb-pinaca, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1863065900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-ADB-PINACA, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOL2KQM530 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


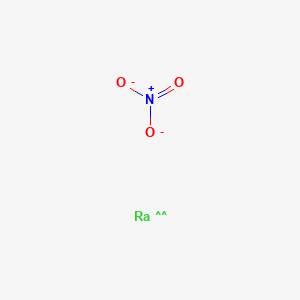

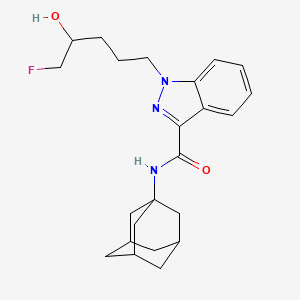
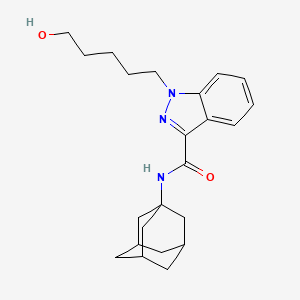
![2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592939.png)
![2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592940.png)
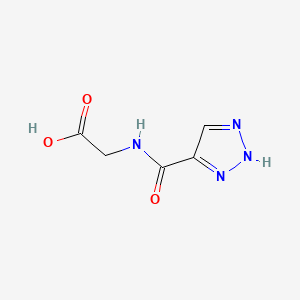
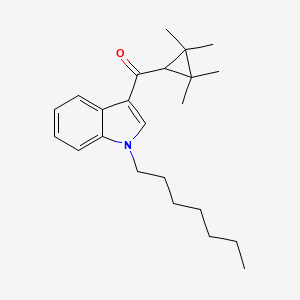
![7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide](/img/structure/B592945.png)
